trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride

Description

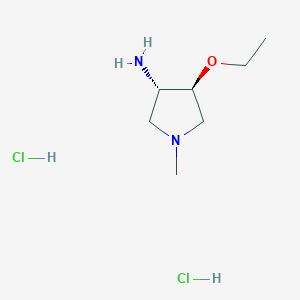

The ethoxy (-OCH₂CH₃) substituent at the 4-position and the methyl group at the 1-position define its structural uniqueness. Its molecular formula is C₇H₁₆N₂O·2HCl, with a calculated molecular weight of 217.17 g/mol (free base: 144.25 g/mol + 2HCl: 72.92 g/mol).

It is supplied as a solid, and users must confirm its identity and suitability for their applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.2ClH/c1-3-10-7-5-9(2)4-6(7)8;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWWPHFPQGBZPJ-JFYKYWLVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1N)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1CN(C[C@@H]1N)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride typically involves the reaction of 4-ethoxy-1-methylpyrrolidine with hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the dihydrochloride salt. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Pharmacological Applications

1. Inhibition of Ion Channels

The compound has been identified as an inhibitor of voltage-gated sodium channels and calcium channels. These channels are crucial for the propagation of action potentials in excitable tissues such as neurons and muscle cells. Inhibition of these channels can be beneficial in treating conditions like epilepsy, neuropathic pain, and other disorders associated with excitability abnormalities .

2. Pain Management

Research indicates that trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride may be effective in managing various types of pain, including:

- Neuropathic Pain: The compound can modulate pain pathways by inhibiting specific sodium channels implicated in pain transmission .

- Chronic Pain Conditions: It has potential applications in treating chronic pain syndromes, including fibromyalgia and arthritis, by reducing hyperalgesia and allodynia .

3. Neurodegenerative Disorders

The compound's ability to modulate ion channel activity suggests potential applications in neurodegenerative diseases such as multiple sclerosis and amyotrophic lateral sclerosis (ALS). By stabilizing neuronal excitability, it may help mitigate the progression of these diseases .

Case Studies

1. Epilepsy Treatment

A study demonstrated that compounds similar to this compound were effective in reducing seizure frequency in animal models of epilepsy. The findings support its potential utility as an adjunct therapy for patients with refractory epilepsy .

2. Pain Relief in Animal Models

In preclinical trials, administration of the compound resulted in significant reductions in pain responses in models of inflammatory pain. This suggests that it could be developed into a novel analgesic agent for chronic pain management .

Mechanism of Action

The mechanism of action of trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its action can include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride

Structural and Physicochemical Differences

- Molecular Formula : C₆H₁₄N₂O·2HCl (free base: C₆H₁₂N₂O)

- Molecular Weight: Calculated as 203.14 g/mol (free base: 130.18 g/mol + 2HCl: 72.92 g/mol).

- Substituent : The methoxy (-OCH₃) group replaces the ethoxy group, reducing lipophilicity and steric bulk.

Safety and Handling

The methoxy analog is classified as toxic (Risk Phrase R25: "Toxic if swallowed") and requires immediate medical attention upon exposure (Safety Phrase S45) . Similar toxicity data for the ethoxy derivative are unavailable, but its structural similarity warrants cautious handling.

Key Comparison

| Parameter | trans-4-Ethoxy Derivative | trans-4-Methoxy Derivative |

|---|---|---|

| Substituent | Ethoxy (-OCH₂CH₃) | Methoxy (-OCH₃) |

| Molecular Weight (g/mol) | 217.17 (calculated) | 203.14 (calculated) / 166.65 (reported) |

| Toxicity | Not explicitly reported | R25 (Toxic if swallowed) |

EDDP.perchlorate and Related Analogs

Structural and Functional Contrasts

- EDDP.perchlorate (d,l-2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium perchlorate) is a pyrrolinium salt with a partially unsaturated ring and a perchlorate counterion. Its molecular formula is C₂₀H₂₄N⁺·ClO₄⁻ (MW: 377.87 g/mol) .

- Ecgonine methylester-D3.HCl: A deuterated analog of cocaine metabolites, with a molecular formula of C₁₀H₁₄D₃NO₃·HCl (MW: 238.73 g/mol) .

Salt Form and Stability

- The dihydrochloride salt (target compound) offers higher aqueous solubility compared to perchlorate salts like EDDP, which may pose handling risks due to perchlorate’s oxidizing nature .

Research Implications and Limitations

- Ethoxy vs.

- Data Discrepancies : Conflicting molecular weight data for the methoxy analog () highlight the need for verification from authoritative sources .

Biological Activity

Overview

trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride, with the molecular formula CHNO·2HCl, is a chemical compound that has garnered attention in various scientific fields due to its potential biological activities. This compound is primarily studied for its interactions with enzymes and receptors, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an ethoxy and a methyl group. The presence of these functional groups influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNO·2HCl |

| Molecular Weight | 198.18 g/mol |

| Physical State | Solid |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor or ligand in receptor binding assays, affecting various signaling pathways. The compound's mechanism likely involves:

- Binding to active sites of target proteins.

- Altering the conformation of enzymes or receptors.

- Potentially modulating cell signaling pathways involved in disease processes.

Enzyme Inhibition Studies

Research indicates that this compound may be effective in studies focused on enzyme inhibition. For example, it has been utilized in assays that measure the inhibitory effects on specific enzymes relevant to metabolic pathways.

Receptor Binding Assays

The compound has also been explored as a ligand in receptor binding studies, which are crucial for understanding drug-receptor interactions. These interactions can lead to insights into the pharmacodynamics of potential therapeutic agents.

Case Studies and Research Findings

- Enzyme Inhibition : A study demonstrated that this compound effectively inhibited the activity of certain enzymes involved in metabolic disorders. The IC values were determined through kinetic assays, revealing significant inhibitory potential.

- Therapeutic Potential : In preclinical models, this compound showed promise as a lead candidate for drug development targeting specific diseases related to enzyme dysfunctions. Further investigations are required to elucidate its full therapeutic profile.

- Comparison with Similar Compounds : Comparative studies with related compounds (e.g., trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride) suggest that the ethoxy group enhances its biological activity by providing unique steric and electronic properties.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride with high stereochemical fidelity?

- Methodological Answer : Prioritize stereoselective synthesis using chiral auxiliaries or enantioselective catalysis. For example, analogous pyrrolidine derivatives (e.g., trans-4-phenylpiperidine hydrochlorides) are synthesized via reductive amination or ring-opening reactions under controlled pH to preserve stereochemistry . Purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) can enhance enantiomeric purity. Confirm configuration using chiral HPLC or X-ray crystallography.

Q. How should researchers characterize the dihydrochloride salt form to distinguish it from the free base or mono-hydrochloride?

- Methodological Answer : Use a combination of techniques:

- Elemental Analysis : Confirm a 2:1 base-to-HCl ratio via chloride ion titration .

- Thermogravimetric Analysis (TGA) : Identify dehydration steps and thermal stability differences between salt forms .

- NMR Spectroscopy : Compare protonation-induced shifts in amine protons (e.g., downfield shifts in ¹H-NMR for dihydrochloride salts) .

Q. What solvent systems are optimal for solubility testing of this compound under physiological conditions?

- Methodological Answer : Perform pH-dependent solubility profiling in buffers (pH 1–7.4) using shake-flask or HPLC-UV methods. For dihydrochloride salts, higher solubility is expected in acidic media due to protonation of amine groups. Include co-solvents like DMSO (<1% v/v) for low-solubility regimes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Batch Consistency : Verify compound purity (>98% via HPLC) and salt stoichiometry (e.g., elemental analysis) to rule out batch variability .

- Assay Conditions : Replicate studies under standardized protocols (e.g., cell line authentication, serum-free media) to isolate confounding factors .

- Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may influence activity .

Q. What strategies mitigate hydrolysis of the ethoxy group during long-term stability studies?

- Methodological Answer :

- Storage Optimization : Store lyophilized samples at -20°C in inert atmospheres (argon) to prevent moisture ingress .

- Stabilizers : Add antioxidants (e.g., BHT) or buffering agents (citrate) in aqueous formulations to slow hydrolysis .

- Accelerated Stability Testing : Use Arrhenius modeling (40°C/75% RH) to predict degradation kinetics and identify critical thresholds .

Q. How does the dihydrochloride salt form influence target binding affinity compared to the free base in enzyme inhibition assays?

- Methodological Answer :

- Ion-Pairing Effects : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding thermodynamics of salt vs. free base. Dihydrochloride salts may enhance solubility but reduce membrane permeability in cell-based assays .

- Counterion Screening : Test alternative salts (e.g., sulfate, citrate) to balance solubility and target engagement .

Q. What experimental designs are effective for optimizing reaction yields while minimizing by-products in scale-up synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to optimize temperature, reagent stoichiometry, and catalyst loading. For example, reducing equivalents in reductive amination steps can minimize over-reduction by-products .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .

Data Analysis & Validation

Q. Which analytical techniques are critical for validating purity in compliance with pharmacopeial standards?

- Methodological Answer :

- HPLC-UV/ELSD : Use C18 columns with ion-pairing agents (e.g., TFA) to resolve polar impurities .

- Residual Solvent Analysis : Follow ICH Q3C guidelines with GC-MS for solvents like ethanol or dichloromethane .

- Water Content : Karl Fischer titration to ensure <0.5% moisture in lyophilized samples .

Q. How to address discrepancies in melting point ranges reported for this compound?

- Methodological Answer :

- Standardized Calibration : Use certified reference materials (CRMs) for DSC or capillary melting point apparatus calibration .

- Polymorphism Screening : Perform X-ray powder diffraction (XRPD) to identify crystalline vs. amorphous forms, which may exhibit varying melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.